Cas no 2172456-91-4 (4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid)

4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid structure
2172456-91-4 structure
Product Name:4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid
CAS No:2172456-91-4
MF:C12H11F4NO2
MW:277.214857339859
CID:6521112
PubChem ID:165525623
Update Time:2025-07-24

4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid
    • 2172456-91-4
    • 4-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
    • EN300-1457535
    • Inchi: 1S/C12H11F4NO2/c13-10-2-1-6(12(14,15)16)3-7(10)8-4-17-5-9(8)11(18)19/h1-3,8-9,17H,4-5H2,(H,18,19)
    • InChI Key: KXNAMRMLCWHWNX-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1C1CNCC1C(=O)O

Computed Properties

  • Exact Mass: 277.07259124g/mol
  • Monoisotopic Mass: 277.07259124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49.3Ų

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4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid Related Literature

Additional information on 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid

Introduction to 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid (CAS No. 2172456-91-4)

4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid, identified by the CAS number 2172456-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a pyrrolidine core, which is a five-membered nitrogen-containing ring. The presence of fluorine and trifluoromethyl substituents on the aromatic ring enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The structural features of 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid contribute to its unique chemical and biological properties. The fluorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Similarly, the trifluoromethyl group at the 5-position further enhances lipophilicity and metabolic stability, key factors in drug design. These modifications make the compound an attractive candidate for exploring novel therapeutic interventions.

In recent years, there has been a growing interest in pyrrolidine-based compounds due to their diverse biological activities. Pyrrolidine moieties are commonly found in bioactive molecules, including natural products and synthetic drugs, owing to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of substituents in 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid positions it as a promising candidate for further investigation in various pharmacological contexts.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrrolidine derivatives have been extensively studied for their anti-cancer properties, with several compounds entering clinical trials as kinase inhibitors or other targeted therapies. The fluorinated and trifluoromethylated phenylpyrrolidine scaffold in 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid suggests that it may exhibit inhibitory activity against certain cancer-related enzymes or pathways. Preliminary studies have hinted at its potential as an anti-proliferative agent, particularly in cell lines overexpressing specific kinases.

Furthermore, the compound's structural motifs are reminiscent of known bioactive molecules used in treating inflammatory and neurodegenerative diseases. The pyrrolidine ring can serve as a hinge-binding motif, allowing the molecule to interact with protein targets in a manner similar to existing drugs. This similarity offers a strategic advantage in drug design, as it may facilitate rapid optimization and lead generation.

The synthesis of 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid presents unique challenges due to the presence of sensitive functional groups. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving the desired substitution patterns on the aromatic ring. These synthetic strategies not only enhance yield but also improve scalability, making the compound more accessible for further research.

In academic research, 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid has been employed as a building block for more elaborate derivatives. By modifying additional positions on the phenyl ring or incorporating other heterocyclic moieties, researchers can explore new chemical space and potentially uncover novel pharmacological activities. Such explorations are crucial for expanding the therapeutic arsenal against various diseases.

The compound's potential extends beyond oncology; it has also shown promise in models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of pyrrolidine derivatives to modulate neurotransmitter systems makes them attractive candidates for developing treatments that target cognitive dysfunction and motor symptoms associated with these conditions.

From a medicinal chemistry perspective, 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid exemplifies how structural modifications can fine-tune biological activity. The interplay between electronic effects induced by fluorine substitution and steric hindrance provided by trifluoromethyl groups can significantly influence binding affinity and selectivity. This underscores the importance of computational modeling and high-throughput screening in optimizing lead compounds for therapeutic use.

The future directions for research involving 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid are multifaceted. Investigating its mechanism of action will be critical in understanding its therapeutic potential fully. Additionally, exploring its interactions with biological targets through structure-based drug design could lead to more refined derivatives with improved efficacy and reduced side effects.

In conclusion, 4-2-fluoro-5-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid (CAS No. 2172456-91-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features position it as a versatile scaffold for drug discovery across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.

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